molecular formula C4H6N2O B13132130 1-Methyl-1h-imidazol-5-ol

1-Methyl-1h-imidazol-5-ol

Cat. No.: B13132130
M. Wt: 98.10 g/mol
InChI Key: LZIWDCUGZOPBQX-UHFFFAOYSA-N
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Description

1-Methyl-1h-imidazol-5-ol is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a hydroxyl group attached to the fifth position of the imidazole ring and a methyl group at the first position. It is known for its versatile chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1h-imidazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazoles .

Mechanism of Action

The mechanism of action of 1-Methyl-1h-imidazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1h-imidazol-5-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

3-methylimidazol-4-ol

InChI

InChI=1S/C4H6N2O/c1-6-3-5-2-4(6)7/h2-3,7H,1H3

InChI Key

LZIWDCUGZOPBQX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1O

Origin of Product

United States

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